molecular formula C10H11F3N2O2 B3115170 2-nitro-N-propyl-4-(trifluoromethyl)aniline CAS No. 2078-10-6

2-nitro-N-propyl-4-(trifluoromethyl)aniline

Cat. No. B3115170
CAS RN: 2078-10-6
M. Wt: 248.2 g/mol
InChI Key: CQWOAHWBXWSXHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-nitro-N-propyl-4-(trifluoromethyl)aniline is a chemical compound with the molecular formula C10H11F3N2O2 . It has a molecular weight of 248.2 . The compound is also known by its IUPAC name 4-nitro-N-propyl-2-(trifluoromethyl)aniline .


Molecular Structure Analysis

The InChI code for 2-nitro-N-propyl-4-(trifluoromethyl)aniline is 1S/C10H11F3N2O2/c1-2-5-14-9-4-3-7(15(16)17)6-8(9)10(11,12)13/h3-4,6,14H,2,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The predicted boiling point of 2-nitro-N-propyl-4-(trifluoromethyl)aniline is 294.9±40.0 °C and its predicted density is 1.325±0.06 g/cm3 . Its pKa is predicted to be -3.08±0.50 .

Scientific Research Applications

Detection in Biological Material

Shormanov et al. (2016) studied the detection of a compound structurally similar to 2-nitro-N-propyl-4-(trifluoromethyl)aniline in biological material. They developed a method involving TLC, GC-MS, and electron spectrophotometry, proposing acetone as an extraction agent for this compound from cadaveric hepatic tissue and biological fluids. This research indicates the compound's relevance in forensic or toxicological investigations, demonstrating methods for its detection and quantification in biological samples (Shormanov, Andreeva, & Omel'chenko, 2016).

Spectroscopic Analysis and Electronic Properties

Saravanan et al. (2014) conducted a spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, closely related to the compound . They used Fourier transform infrared (FT-IR) and FT-Raman spectra to analyze the vibrational modes and electronic properties of the compound. The study provides insights into the compound's molecular and electronic properties, which could be relevant for materials science and chemical engineering applications (Saravanan, Balachandran, & Viswanathan, 2014).

Crystal and Molecular Structures

Research by Butcher et al. (1992) on the crystal and molecular structures of various nitroaniline derivatives, including 3-trifluoromethyl-2,4,6-trinitroaniline, highlighted the importance of intermolecular interactions in determining the structural properties of these compounds. This is significant for understanding the solid-state behavior and potential material applications of such compounds (Butcher, Gilardi, Flippen-Anderson, & George, 1992).

Photochemical and Biological Applications

A study by Fraix et al. (2016) explored a photoactivatable bichromophoric conjugate containing 4-nitro-3-(trifluoromethyl)aniline, indicating its potential use in cancer treatment. The conjugate, when irradiated with light, generated singlet oxygen and nitric oxide, demonstrating its applicability in photochemotherapy for targeting cancer cells (Fraix et al., 2016).

Safety and Hazards

While specific safety and hazard information for 2-nitro-N-propyl-4-(trifluoromethyl)aniline is not available, compounds with similar structures can be harmful if swallowed or inhaled, and may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-nitro-N-propyl-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2/c1-2-5-14-8-4-3-7(10(11,12)13)6-9(8)15(16)17/h3-4,6,14H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWOAHWBXWSXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-nitro-N-propyl-4-(trifluoromethyl)aniline

Synthesis routes and methods

Procedure details

To a mixture of 5.23 g of 4-fluoro-3-nitro-benzo trifluoride and 25 ml of N-methylpyrrolidone was added 3.69 g of n-propylamine under ice cool, and the mixture was stirred for 1 hour at room temperature. The reaction mixture was poured into water, and the deposited solid was collected by filtration. This solid was washed with water, then, dried under reduced pressure to obtain 2.78 g of N-propyl-2-nitro-4-trifluoromethylaniline.
Quantity
5.23 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
3.69 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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